2-Methoxy-5-nitrobenzaldehyde
Overview
Description
2-Methoxy-5-nitrobenzaldehyde is an organic compound with the molecular formula C8H7NO4. It is a derivative of benzaldehyde, where the benzene ring is substituted with a methoxy group (-OCH3) at the second position and a nitro group (-NO2) at the fifth position. This compound is known for its distinctive yellow crystalline appearance and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methoxy-5-nitrobenzaldehyde can be synthesized through a multi-step process starting from 2-methoxybenzaldehyde. The primary steps involve nitration and subsequent purification:
Nitration: 2-Methoxybenzaldehyde is treated with a nitrating mixture (typically a combination of concentrated sulfuric acid and nitric acid) at a controlled temperature to introduce the nitro group at the fifth position.
Purification: The reaction mixture is then neutralized, and the product is extracted and purified through recrystallization.
Industrial Production Methods: In an industrial setting, the synthesis of this compound follows similar steps but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.
Chemical Reactions Analysis
2-Methoxy-5-nitrobenzaldehyde undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride in hydrochloric acid.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid (-COOH) using oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions, often using strong nucleophiles like sodium methoxide.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride, hydrochloric acid.
Oxidation: Potassium permanganate, chromium trioxide.
Substitution: Sodium methoxide, other nucleophiles.
Major Products Formed:
Reduction: 2-Methoxy-5-aminobenzaldehyde.
Oxidation: 2-Methoxy-5-nitrobenzoic acid.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
2-Methoxy-5-nitrobenzaldehyde is utilized in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways involving aldehyde and nitro group transformations.
Medicine: Research into potential therapeutic agents often involves this compound as a starting material for drug development.
Industry: It is employed in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The effects of 2-Methoxy-5-nitrobenzaldehyde are primarily due to its functional groups:
Aldehyde Group: This group can form Schiff bases with amines, which are important in various biochemical processes.
Nitro Group: The nitro group can undergo reduction to form amines, which are key intermediates in the synthesis of many bioactive compounds.
Methoxy Group: This group can participate in nucleophilic aromatic substitution reactions, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
2-Methoxy-5-nitrobenzaldehyde can be compared with other nitrobenzaldehyde derivatives:
2-Methoxy-4-nitrobenzaldehyde: Similar structure but with the nitro group at the fourth position, leading to different reactivity and applications.
2-Hydroxy-5-nitrobenzaldehyde: The methoxy group is replaced with a hydroxy group (-OH), affecting its solubility and reactivity.
5-Chloro-2-nitrobenzaldehyde:
Each of these compounds has unique properties and applications, making this compound distinct in its specific combination of functional groups and resulting chemical behavior.
Properties
IUPAC Name |
2-methoxy-5-nitrobenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO4/c1-13-8-3-2-7(9(11)12)4-6(8)5-10/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWVSKFXYEWMHEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1067041 | |
Record name | Benzaldehyde, 2-methoxy-5-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1067041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25016-02-8 | |
Record name | 2-Methoxy-5-nitrobenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25016-02-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzaldehyde, 2-methoxy-5-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025016028 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzaldehyde, 2-methoxy-5-nitro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzaldehyde, 2-methoxy-5-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1067041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Nitro-o-anisaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 2-Methoxy-5-nitrobenzaldehyde formed in the context of this research?
A1: The research paper describes the synthesis and photochemical study of various (E)-alkenyl derivatives. Specifically, it was observed that the photodegradation of 2-(E)-alkenyl-4-nitroanisole derivatives, particularly compound 3e, led to the formation of this compound []. This suggests that the compound is generated via a photo-induced oxidative cleavage of the exocyclic double bond present in the parent compound.
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